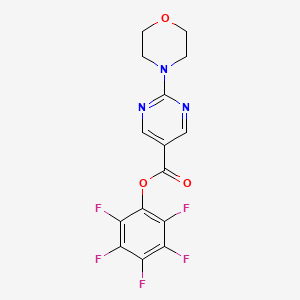

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate

Overview

Description

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate (abbreviated as PFP-CP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PFP-CP is a pyrimidine derivative that is commonly used as a fluorescent probe for protein labeling and imaging studies. In

Scientific Research Applications

Protein Mimicry

Pentafluorophenyl-based single-chain polymer nanoparticles (SCNPs) have been used as a versatile platform towards protein mimicry . These SCNPs are formed by intramolecular collapse of individual polymer chains, and display sizes ranging from 5–20 nm . The synthetic strategy offers a straightforward method towards SCNP modification and SCNP-protein hybrids, giving access to easily adjustable physicochemical properties and protein mimicry .

Bioconjugation Chemistry

Pentafluorophenyl (PFP) esters, including Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate, have found widespread application in bioconjugation chemistry . These activated esters are soluble in a range of organic solvents and less susceptible to hydrolysis than NHS esters . PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines .

Olefin Coordination Polymerization

Ammonium tetrakis (pentafluorophenyl)borate has shown excellent performance in polymerization, being one of the best substitutes for the traditional cocatalyst MAO . This compound plays a key role in metallocene catalytic systems, which can not only affect the overall catalytic activity, but also have an obvious influence on the structure and properties of the polymer .

pH-Responsive Polymeric Micelles

Recently, pH-responsive polymeric micelles have gained significant attention as effective carriers for anti-cancer drug delivery . pH-responsive polymeric micelles were constructed by a simple post-polymerization modification of a single homopolymer, poly (pentafluorophenyl acrylate) (PPFPA) .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5N3O3/c16-8-9(17)11(19)13(12(20)10(8)18)26-14(24)7-5-21-15(22-6-7)23-1-3-25-4-2-23/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCSIAUTNMKWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640472 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate | |

CAS RN |

941717-05-1 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

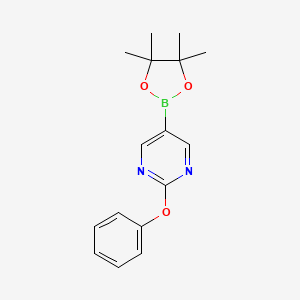

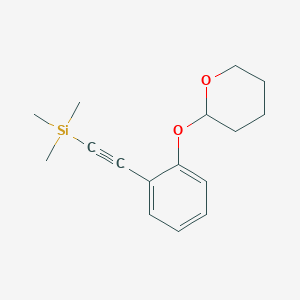

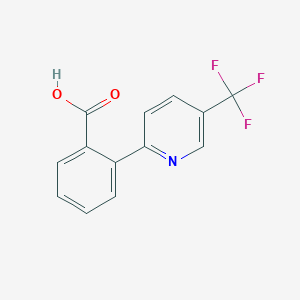

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

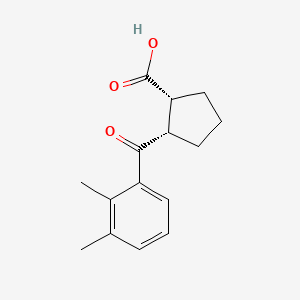

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613427.png)